molecular formula C8H10N2O3 B596347 Methyl 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine-3-carboxylate CAS No. 1207175-95-8

Methyl 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine-3-carboxylate

Cat. No. B596347
CAS RN: 1207175-95-8
M. Wt: 182.179
InChI Key: WRKPTPZWVKYRRD-UHFFFAOYSA-N
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Description

“Methyl 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine-3-carboxylate” is a chemical compound with the molecular formula C8H10N2O3 . It has a molecular weight of 182.1766 . The compound is also known by its CAS number 1207175-95-8 .


Molecular Structure Analysis

The molecular structure of “this compound” is complex, with multiple rings and functional groups . The InChI key for this compound is WRKPTPZWVKYRRD-UHFFFAOYSA-N .

Unfortunately, other physical and chemical properties such as melting point, boiling point, and density are not available in the search results .

Scientific Research Applications

Synthesis and Chemical Properties

  • Methyl 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine-3-carboxylate is used as a scaffold for the synthesis of highly functionalized 3-pyridin-3-ylisoxazoles-5-carboxylic acid derivatives and isoxazole-annulated heterocycles. This compound is obtained through domino 1,3-dipolar cycloaddition and elimination starting from pyridine-3-nitrile oxide and methyl 4,4-diethoxy-3-p-tolylsulfinylbut-2-enoate (Ruano, Martín, & Fajardo, 2005).
  • Another application involves dehydrogenation and halogenation processes to provide a suitable 7-halo-4,5-dihydroisoxazolo[4,3-c]pyridine-4-one, acting as a masked scaffold for acylpyridone natural products and analogues (Jones et al., 2012).

Pharmacological Studies

  • Synthesis and structure-activity studies have been conducted on excitatory amino acids structurally related to ibotenic acid. This research involved synthesizing analogues of alpha-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) and testing them as excitants of neurons in the cat spinal cord, providing insights into their interactions with central quisqualic acid receptors (Krogsgaard‐Larsen et al., 1985).

Biostructural Analysis

  • Detailed biostructural and pharmacological studies have been conducted on bicyclic analogues of the 3-isoxazolol glutamate receptor agonist ibotenic acid. These studies involve synthesizing analogues like (RS)-3-hydroxy-4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine-7-carboxylic acid and examining their binding affinity and functional potency at AMPA receptor subtypes (Frydenvang et al., 2010).

Other Applications

  • Various other studies have been conducted to explore the use of this compound in different chemical transformations and syntheses, contributing to the development of novel heterocyclic compounds with potential pharmacological applications. For example, novel methyl 4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylates were prepared from 2-oxo-1,2,3,4-tetrahydropyridine-5-carboxylates, indicating its versatility as a precursor in organic synthesis (Verdecia et al., 1996).

properties

IUPAC Name

methyl 4,5,6,7-tetrahydro-[1,2]oxazolo[5,4-c]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-12-8(11)7-5-2-3-9-4-6(5)13-10-7/h9H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRKPTPZWVKYRRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NOC2=C1CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80670508
Record name Methyl 4,5,6,7-tetrahydro[1,2]oxazolo[5,4-c]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80670508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1207175-95-8
Record name Methyl 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1207175-95-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4,5,6,7-tetrahydro[1,2]oxazolo[5,4-c]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80670508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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